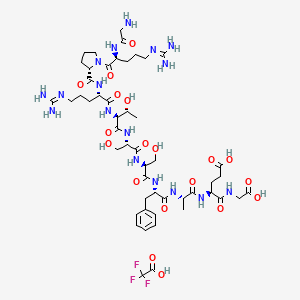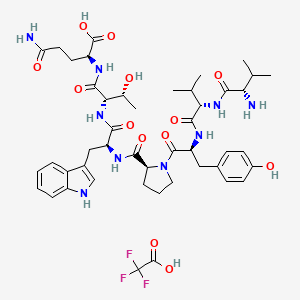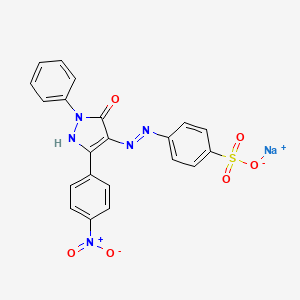![molecular formula C44H51ClN6O6S B10825803 N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC 3027N is a chemical compound used as a negative control for SGC 3027, which is a potent, selective, and cell-active chemical probe for protein arginine methyltransferase 7 (PRMT7). SGC 3027N is significantly less active in cellular assays and is ideal for use in cellular studies as a control compound .
Preparation Methods
The preparation of SGC 3027N involves complex synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of a bicyclic structure and the incorporation of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
SGC 3027N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: SGC 3027N can be reduced to release its active component, similar to its counterpart SGC 3027.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include reductases for reduction reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SGC 3027N is primarily used in scientific research as a negative control for SGC 3027. Its applications include:
Chemistry: Used to study the inhibition of PRMT7 and its effects on methylation processes.
Biology: Employed in cellular assays to understand the role of PRMT7 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to PRMT7 activity.
Industry: Utilized in the development of new chemical probes and inhibitors for research and drug discovery
Mechanism of Action
SGC 3027N exerts its effects by acting as a negative control for SGC 3027. It does not inhibit PRMT7 activity, making it an ideal control compound for cellular studies. The molecular targets and pathways involved include the PRMT7 enzyme and its associated methylation pathways .
Comparison with Similar Compounds
SGC 3027N is closely related to SGC 3027, which is a potent and selective inhibitor of PRMT7. Other similar compounds include:
SGC 3027: A pro-drug of SGC 8158, which releases the active component upon reduction in the cell by reductases.
SGC 8158: The active component released from SGC 3027, which inhibits PRMT7 with high selectivity and potency
SGC 3027N is unique in its significantly lower activity in cellular assays, making it an ideal negative control for studies involving PRMT7 inhibition.
Properties
Molecular Formula |
C44H51ClN6O6S |
|---|---|
Molecular Weight |
827.4 g/mol |
IUPAC Name |
N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1 |
InChI Key |
FJBPSCVGHZASPG-LJVHFRCJSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)
![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)


![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)


